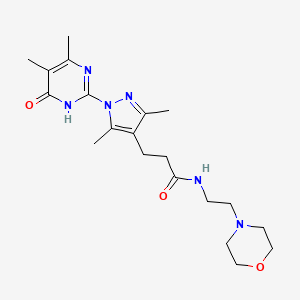

![molecular formula C23H16FNO4 B2861905 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 923132-88-1](/img/structure/B2861905.png)

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities .Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide, have been reported . It has a molecular weight of 372.45 and was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures .科学的研究の応用

Neurobiology and Imaging

[18F]p-MPPF A Radiolabeled Antagonist for PET Studies

A significant application of derivatives similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is in neurobiology, particularly in studying the serotonergic neurotransmission system. [18F]p-MPPF, a fluorine-18 labeled compound, has been used as a radiolabeled antagonist for the serotonin 5-HT1A receptor, facilitating the study of this neurotransmitter system in various animal models and humans using positron emission tomography (PET). This application underscores the compound's utility in neuroimaging and neuropharmacology research, aiding in the understanding of serotonin's role in neurological and psychiatric disorders (Plenevaux et al., 2000).

Cancer Research

GPR35 Agonist for Cancer Research

Another derivative, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, acts as a potent and selective agonist for GPR35, a G protein-coupled receptor. This compound, labeled with tritium, has been utilized in membrane preparations for studying the human GPR35 receptor, providing insights into GPR35's role in cancer and potentially leading to novel therapeutic targets (Thimm et al., 2013).

Antitumor Agents and PI3K Inhibition

Compounds like S14161 and its analogues, which share structural similarities with this compound, have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K), showcasing potent antiproliferative activities against various tumor cell lines. This highlights the compound's potential in developing new anticancer therapeutics by targeting specific pathways involved in tumor growth and progression (Yin et al., 2013).

Material Science and Sensor Development

Fluorescent Probes for Zn2+ Detection

In material science, derivatives of this compound have been explored for developing highly selective and sensitive fluorescent probes. Such probes are designed for detecting Zn2+ ions in aqueous solutions and have been successfully applied in cell-imaging. This application demonstrates the compound's versatility in creating tools for environmental protection, water treatment, and bioimaging, where the detection of specific ions is crucial (Hu et al., 2014).

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the chromen-6-yl group in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, inhibition, or modulation of the target’s activity .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to impact a wide range of biochemical pathways related to their diverse biological activities .

Result of Action

Based on the known biological activities of structurally similar indole derivatives, it can be hypothesized that the compound may have a broad range of potential effects, depending on the specific targets and pathways it interacts with .

Safety and Hazards

Safety data for a related compound, [4-(6-Chlorobenzo[d]oxazol-2-yloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropionamide, indicates that it may cause an allergic skin reaction and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO4/c1-28-16-6-4-5-14(11-16)23(27)25-15-9-10-21-18(12-15)20(26)13-22(29-21)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFYDOGEOIVCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)